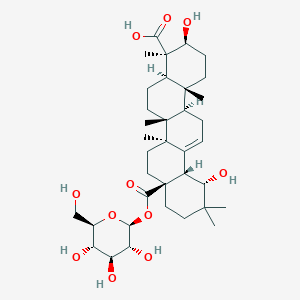

Ilexhainanoside D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,4aR,6aR,6bS,8aR,12S,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O11/c1-31(2)13-15-36(30(45)47-28-26(41)25(40)24(39)19(17-37)46-28)16-14-33(4)18(23(36)27(31)42)7-8-20-32(3)11-10-22(38)35(6,29(43)44)21(32)9-12-34(20,33)5/h7,19-28,37-42H,8-17H2,1-6H3,(H,43,44)/t19-,20-,21-,22+,23-,24-,25+,26-,27+,28+,32-,33-,34-,35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXPWSCNXVCOCA-YFIGHCCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Architecture and Therapeutic Potential of Ilexhainanoside D

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of Ilexhainanoside D, a triterpenoid saponin isolated from Ilex hainanensis Merr. The document details its chemical structure, explores its promising therapeutic activities, and provides insights into the experimental protocols used to elucidate its biological functions. This guide is intended to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure of this compound

This compound is a complex natural product with the chemical formula C₃₆H₅₆O₁₁ and a molecular weight of 664.82 g/mol .[1] Its structure is characterized by a triterpenoid backbone glycosidically linked to a sugar moiety. The precise stereochemistry and linkage of the glycoside are crucial for its biological activity.

Chemical Formula: C₃₆H₅₆O₁₁

Molecular Weight: 664.82

SMILES Notation: OC--INVALID-LINK----INVALID-LINK--[C@H]1O">C@HO[C@H]1OC([C@]23--INVALID-LINK--(C)CC3)O">C@([H])C4=CC--INVALID-LINK--(--INVALID-LINK--CC5)C(O)=O)([H])CC6)C">C@@([H])[C@]6(C)[C@]4(C)CC2)=O[1]

A 2D representation of the chemical structure of this compound can be generated from the SMILES notation provided above.

Therapeutic Potential and Biological Activity

Research has highlighted the potential of this compound, particularly in the context of metabolic and inflammatory diseases. A significant study demonstrated that a combination of this compound and Ilexsaponin A1 exerts a potent anti-inflammatory effect and can ameliorate non-alcoholic fatty liver disease (NAFLD) in a mouse model.[2]

The therapeutic effects are believed to stem from its ability to reduce liver inflammation and enhance the integrity of the intestinal barrier.[2] This dual action suggests a promising avenue for the development of novel treatments for NAFLD and related inflammatory conditions.

Experimental Protocols

The biological activities of this compound have been investigated using a variety of in vivo and in vitro experimental models. Below are summaries of key experimental methodologies.

In Vivo Model of Non-Alcoholic Fatty Liver Disease (NAFLD)

A common experimental protocol to induce NAFLD in animal models involves the following steps:

-

Animal Model: Male C57BL/6 mice are typically used for their susceptibility to diet-induced obesity and metabolic syndrome.

-

Dietary Induction: The mice are fed a high-fat diet (HFD) for a specified period, often several weeks, to induce the characteristic features of NAFLD, including hepatic steatosis and inflammation.[2]

-

Treatment: Following the induction of NAFLD, a cohort of mice is treated with this compound, often in combination with other compounds like Ilexsaponin A1. The treatment is typically administered orally on a daily basis for several weeks.[2]

-

Assessment of Efficacy: The effectiveness of the treatment is evaluated by measuring a range of biochemical and histological parameters. This includes:

-

Serum levels of liver enzymes (e.g., ALT, AST)

-

Lipid profiles (e.g., triglycerides, cholesterol)

-

Histological analysis of liver tissue to assess steatosis, inflammation, and fibrosis.

-

Gene expression analysis of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the liver via quantitative real-time PCR.[2]

-

Protein expression analysis of key markers, such as those related to intestinal barrier function (e.g., ZO-1, occludin), using Western blotting.[2]

-

In Vitro Anti-Inflammatory Assay

To assess the direct anti-inflammatory effects of this compound, in vitro cell-based assays are employed:

-

Cell Line: A common cell line used to model inflammation is the RAW 264.7 macrophage cell line.

-

Induction of Inflammation: Inflammation is induced in the macrophages by treating them with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

-

Treatment: The LPS-stimulated macrophages are then treated with varying concentrations of this compound.

-

Measurement of Inflammatory Markers: The anti-inflammatory effect is quantified by measuring the production of key inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6), in the cell culture supernatant.

Signaling Pathways

While the precise molecular targets of this compound are still under investigation, current evidence suggests that its therapeutic effects in NAFLD are mediated through the modulation of inflammatory signaling pathways. The observed reduction in the hepatic gene expression of pro-inflammatory cytokines such as TNF-α and IL-6 points towards an inhibitory effect on pathways that lead to their production, such as the NF-κB signaling pathway.[2] The improvement of the intestinal barrier function also suggests an interaction with signaling pathways that regulate tight junction protein expression.

Below is a simplified logical workflow diagram illustrating the proposed mechanism of action of this compound in the context of NAFLD.

Caption: Proposed mechanism of this compound in NAFLD.

Quantitative Data

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory and hepatoprotective properties. Its potential to ameliorate NAFLD by modulating inflammatory pathways and improving intestinal barrier function warrants further investigation. This technical guide provides a summary of the current knowledge on this compound and is intended to facilitate future research and development efforts in this area.

References

Ilexhainanoside D: A Technical Guide to Its Natural Source, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilexhainanoside D is a prominent triterpenoid saponin isolated from the leaves of Ilex hainanensis Merr., a plant with a history of use in traditional Chinese medicine for addressing conditions such as hypertension and dyslipidemia. Also known as Shanlvcha, this plant is now recognized as a significant natural source of bioactive compounds with therapeutic potential. This compound, in conjunction with its isomer Ilexsaponin A1, is considered a principal bioactive constituent of Ilex hainanensis, demonstrating notable potential in the treatment of non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth overview of the natural source, abundance, and experimental protocols for the isolation and quantification of this compound.

Natural Source and Abundance

This compound is primarily sourced from the leaves of the plant Ilex hainanensis Merr.[1]. This species is a traditional folk medicine primarily found in the Guangxi, Guangdong, and Hainan provinces of China[2].

Quantitative Data

The natural abundance of this compound in the leaves of Ilex hainanensis has been quantified in scientific literature. The following table summarizes the reported concentration range.

| Plant Material | Compound | Concentration Range (mg/g of dry weight) | Analytical Method |

| Leaves of Ilex hainanensis | This compound | 10.3–22.1 | HPLC-ELSD |

Experimental Protocols

Isolation and Purification of this compound

This protocol describes a general yet effective methodology for the isolation and purification of this compound from the leaves of Ilex hainanensis, synthesized from established methods for triterpenoid saponin extraction.

a. Extraction:

-

Air-dry the leaves of Ilex hainanensis and grind them into a coarse powder.

-

Reflux the powdered leaves with 80% ethanol. This step should be repeated twice to ensure exhaustive extraction[3].

-

Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.

b. Liquid-Liquid Partitioning:

-

Suspend the crude extract in water.

-

Perform successive partitioning of the aqueous suspension with n-butanol.

-

Combine the n-butanol fractions, which will contain the saponins, and concentrate them under vacuum.

c. Column Chromatography:

-

Subject the concentrated n-butanol extract to chromatography on a macroporous resin column.

-

Elute the column with a stepwise gradient of ethanol in water to obtain fractions enriched with triterpenoid saponins.

-

Further purify the saponin-rich fractions using silica gel column chromatography.

-

Finally, utilize a Sephadex LH-20 column for fine purification to yield this compound.

Quantitative Analysis of this compound by HPLC-ELSD

This section details the High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) method for the simultaneous quantification of this compound and other triterpenoids in Ilex hainanensis.

a. Chromatographic Conditions:

-

Column: Waters XBridge C18 (4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol (A) and 0.5% formic acid in water (B).

-

0–18 min: 70%–85% A

-

18–20 min: 85%–95% A

-

20–35 min: 95% A

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

b. ELSD Conditions:

-

Carrier Gas: Nitrogen (N₂).

-

Pressure: 2.8 L/min.

-

Drift Tube Temperature: 70 °C.

c. Standard and Sample Preparation:

-

Prepare a stock solution of this compound standard of known concentration in methanol.

-

For the sample, accurately weigh the powdered leaves of Ilex hainanensis, and extract with methanol using ultrasonication.

-

Filter the sample extract through a 0.45 µm membrane before injection into the HPLC system.

Visualizations

References

The Biosynthesis of Ilexhainanoside D in Ilex hainanensis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilexhainanoside D, a prominent oleanane-type triterpenoid saponin isolated from the leaves of Ilex hainanensis Merr., has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and optimizing production for therapeutic applications. This technical guide delineates the putative biosynthetic pathway of this compound, integrating current research on triterpenoid saponin synthesis in the Ilex genus. This document provides a comprehensive overview of the proposed enzymatic steps, quantitative data on triterpenoid content, and detailed experimental protocols relevant to the study of this pathway.

Introduction

Ilex hainanensis is a traditional medicinal plant rich in triterpenoids and their saponins, which are major bioactive constituents.[1] Among these, this compound stands out due to its potential therapeutic properties. The biosynthesis of such complex natural products involves a series of enzymatic reactions, starting from primary metabolism and branching into a specialized secondary metabolic pathway. This guide focuses on the core pathway leading to the synthesis of this compound, leveraging findings from transcriptomic and metabolomic studies on Ilex species to construct a scientifically grounded putative pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound, an oleanane-type triterpenoid saponin, is proposed to follow the general pathway of triterpenoid synthesis, originating from the isoprenoid pathway. The pathway can be divided into three main stages: the formation of the triterpenoid backbone, a series of oxidative modifications, and finally, glycosylation.

The chemical structure of this compound is 3β,19α-dihydroxyolean-12-ene-24,28-dioic acid-28-O-β-D-glucopyranoside.[2] Based on this structure and research on related Ilex species, the following biosynthetic pathway is proposed:

-

Formation of the Triterpenoid Backbone: The pathway begins with the cyclization of 2,3-oxidosqualene. In Ilex asprella, a closely related species, two oxidosqualene cyclases (OSCs), IaAS1 and IaAS2, have been identified to produce α-amyrin and β-amyrin. Given that this compound has an oleanane skeleton, β-amyrin synthase (bAS) is the key enzyme that catalyzes the cyclization of 2,3-oxidosqualene to form the β-amyrin backbone.

-

Oxidative Modifications: The β-amyrin scaffold undergoes a series of modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) .

-

C-28 Oxidation: The methyl group at C-28 is oxidized to a carboxylic acid, a common step in saponin biosynthesis. This is likely a multi-step oxidation process.

-

C-24 Oxidation: The methyl group at C-24 is also oxidized to a carboxylic acid.

-

C-19α Hydroxylation: A hydroxyl group is introduced at the C-19 position with alpha stereochemistry. The specific CYP450s responsible for these oxidations in I. hainanensis have not yet been fully characterized. However, studies on Ilex hylonoma have identified CYP450s that catalyze the conversion of β-amyrin into oleanolic acid, indicating that similar enzymes are likely present in I. hainanensis.[3]

-

-

Glycosylation: The final step is the attachment of a sugar moiety, which is catalyzed by UDP-dependent glycosyltransferases (UGTs) . In the case of this compound, a glucose molecule is attached to the carboxylic acid group at C-28 via an ester linkage. The specific UGT responsible for this reaction in I. hainanensis remains to be identified.

The proposed pathway is visualized in the following diagram:

Quantitative Data

A study on the leaves of Ilex hainanensis provided quantitative data for several triterpenoids, including this compound. The contents of these compounds were determined using HPLC-ELSD.[4]

| Triterpenoid | Content Range (mg/g) in 6 Samples |

| Ilexsaponin A₁ | 3.7 - 8.5 |

| This compound | 10.3 - 22.1 |

| Ilexgenin A | 2.8 - 5.9 |

| 3β,19α-dihydroxyolean-12-ene-24,28-dioic acid | 7.8 - 14.1 |

| Ursolic acid | 2.6 - 3.8 |

| Oleanic acid | 8.8 - 11.9 |

Table 1: Content of major triterpenoids in the leaves of Ilex hainanensis.[4]

Experimental Protocols

The elucidation of the biosynthesis pathway of this compound requires a combination of phytochemical analysis, molecular biology, and biochemistry. Below are detailed methodologies for key experiments.

Extraction and Isolation of Triterpenoid Saponins

This protocol is a general method for the extraction and isolation of triterpenoid saponins from Ilex species.

Methodology:

-

Plant Material: Collect fresh leaves of Ilex hainanensis, dry them in the shade, and grind into a fine powder.

-

Extraction: Reflux the powdered leaves with 80% ethanol for 2 hours. Repeat the extraction process twice.[5]

-

Concentration: Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

-

Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Triterpenoid saponins are typically enriched in the n-butanol fraction.

-

Column Chromatography: Subject the n-butanol fraction to column chromatography on silica gel or octadecylsilane (ODS) columns, eluting with a gradient of chloroform-methanol or methanol-water, respectively.

-

Preparative HPLC: Further purify the fractions containing this compound using preparative high-performance liquid chromatography (HPLC).

-

Structural Elucidation: Identify the purified compound as this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC).[2][6]

Quantitative Analysis by HPLC-ELSD

This protocol is based on a validated method for the simultaneous determination of several triterpenoids in Ilex hainanensis.[4]

Chromatographic Conditions:

-

Column: Waters XBridge C₁₈ (4.6 mm × 250 mm, 5 μm)

-

Mobile Phase: Methanol (A) and 0.5% formic acid in water (B)

-

Gradient Elution:

-

0-18 min: 70%-85% A

-

18-20 min: 85%-95% A

-

20-35 min: 95% A

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detector: Evaporative Light Scattering Detector (ELSD)

-

Drift Tube Temperature: 70°C

-

Carrier Gas (N₂): 2.8 L/min

-

-

Injection Volume: 10 μL

Sample Preparation:

-

Accurately weigh 1.0 g of powdered I. hainanensis leaves.

-

Add 50 mL of methanol and perform ultrasonic extraction for 30 minutes.

-

Filter the extract and bring the filtrate to a final volume of 50 mL with methanol.

-

Filter the solution through a 0.45 μm membrane before injection into the HPLC system.

Transcriptome Analysis for Gene Discovery

To identify the specific genes (OSCs, CYP450s, and UGTs) involved in the biosynthesis of this compound, a transcriptomic approach is highly valuable.

Methodology:

-

RNA Extraction: Extract total RNA from various tissues of I. hainanensis (e.g., leaves, stems, roots) using a suitable RNA extraction kit.

-

Library Construction and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing using a platform such as Illumina.

-

De novo Assembly and Annotation: Assemble the sequencing reads into unigenes and annotate these genes by comparing them against public databases (e.g., NCBI, KEGG, GO).

-

Candidate Gene Identification: Identify putative OSC, CYP450, and UGT genes based on sequence homology to known triterpenoid biosynthesis genes from other plant species.

-

Expression Analysis: Analyze the expression patterns of candidate genes across different tissues to correlate their expression with the accumulation of this compound.

-

Functional Validation: Functionally characterize the candidate enzymes by heterologous expression in a host system like yeast (Saccharomyces cerevisiae) and performing in vitro enzyme assays with the proposed substrates.

Conclusion and Future Perspectives

This whitepaper provides a comprehensive overview of the putative biosynthetic pathway of this compound in Ilex hainanensis, supported by available quantitative data and detailed experimental protocols. While the general steps of the pathway are well-established for triterpenoid saponins, the specific enzymes catalyzing the oxidative and glycosylation steps in I. hainanensis require further investigation. Future research should focus on the functional characterization of the candidate genes identified through transcriptomic studies to fully elucidate the pathway. This knowledge will be instrumental in developing biotechnological approaches for the sustainable production of this compound and other valuable saponins from this important medicinal plant.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Complete assignments of 1H and 13C NMR spectral data for three new triterpenoid saponins from Ilex hainanensis Merr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Integrated genomic, transcriptomic, and metabolomic analyses of Ilex hylonoma provide insights into the triterpenoid saponin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of three pair of triterpenoid isomers in leaf of Ilex hainanensis by HPLC-ELSD | Zhongguo Zhong Yao Za Zhi;(24): 1662-1666, 2018. | WPRIM [pesquisa.bvsalud.org]

- 5. Analysis of Therapeutic Effect of Ilex hainanensis Merr. Extract on Nonalcoholic Fatty Liver Disease through Urine Metabolite Profiling by Ultraperformance Liquid Chromatography/Quadrupole Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Complete assignments of 1H and 13C NMR spectroscopic data for two new triterpenoid saponins from Ilex hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ilexhainanoside D: Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilexhainanoside D, a triterpenoid saponin isolated from the leaves of Ilex hainanensis Merr., has emerged as a compound of significant interest in the scientific community. Possessing a complex molecular architecture, it has demonstrated promising anti-inflammatory and hepatoprotective activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and analysis. Furthermore, it delves into its biological activities, elucidating the signaling pathways it modulates, to support further research and drug development endeavors.

Physicochemical Properties

This compound is a white amorphous powder, and its fundamental physicochemical properties have been characterized through various analytical techniques.

General Properties

A summary of the key physical and chemical identifiers for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₅₆O₁₁ | |

| Molecular Weight | 664.83 g/mol | |

| CAS Number | 1137648-52-2 | [1] |

| Physical State | Amorphous Powder | |

| Purity (HPLC) | >98% | |

| Source | Ilex hainanensis Merr. (leaves) | [1] |

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The detailed ¹H and ¹³C NMR data are crucial for its identification and characterization.

Table 2: ¹H NMR (CD₃OD, 400 MHz) and ¹³C NMR (CD₃OD, 100 MHz) Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| Aglycone | ||

| 1 | 39.8 | 0.95 (m), 1.65 (m) |

| 2 | 27.5 | 1.68 (m), 1.95 (m) |

| 3 | 91.0 | 3.25 (dd, 11.5, 4.5) |

| 4 | 39.9 | |

| 5 | 56.8 | 0.78 (d, 11.0) |

| 6 | 19.4 | 1.50 (m), 1.62 (m) |

| 7 | 34.0 | 1.40 (m), 1.55 (m) |

| 8 | 40.8 | |

| 9 | 48.0 | 1.58 (m) |

| 10 | 38.0 | |

| 11 | 24.5 | 1.90 (m), 1.95 (m) |

| 12 | 126.5 | 5.40 (t, 3.5) |

| 13 | 139.5 | |

| 14 | 43.0 | |

| 15 | 29.0 | 1.55 (m), 2.10 (m) |

| 16 | 26.5 | 1.80 (m), 2.05 (m) |

| 17 | 49.5 | |

| 18 | 42.5 | 2.95 (dd, 13.5, 4.0) |

| 19 | 73.0 | 3.75 (d, 10.0) |

| 20 | 42.8 | |

| 21 | 31.5 | 1.35 (m), 1.60 (m) |

| 22 | 36.0 | 1.65 (m), 1.85 (m) |

| 23 | 29.0 | 1.15 (s) |

| 24 | 178.5 | |

| 25 | 17.0 | 0.85 (s) |

| 26 | 18.0 | 0.90 (s) |

| 27 | 27.0 | 1.25 (s) |

| 28 | 178.0 | |

| 29 | 33.5 | 1.00 (s) |

| 30 | 24.0 | 0.98 (s) |

| Glucosyl Moiety | ||

| 1' | 106.0 | 4.50 (d, 7.5) |

| 2' | 75.5 | 3.30 (m) |

| 3' | 78.5 | 3.40 (m) |

| 4' | 71.5 | 3.35 (m) |

| 5' | 78.0 | 3.45 (m) |

| 6' | 62.5 | 3.70 (m), 3.85 (m) |

Data extracted from Liu et al., Magn Reson Chem, 2009.

Experimental Protocols

Isolation and Purification of this compound

The following protocol outlines the general steps for the extraction and isolation of this compound from the leaves of Ilex hainanensis.

References

An In-Depth Technical Guide to the Discovery, Isolation, and History of Ilexhainanoside D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilexhainanoside D, a triterpenoid saponin isolated from the leaves of Ilex hainanensis Merr., has emerged as a significant bioactive compound with considerable therapeutic potential, particularly in the context of non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of the discovery, history, and isolation of this compound. It details the experimental protocols for its extraction, purification, and quantification, and presents the available quantitative data in a structured format. Furthermore, this guide elucidates the molecular mechanisms of action of this compound, with a focus on its modulation of the NF-κB and AMPK signaling pathways, visualized through detailed diagrams to facilitate a deeper understanding of its therapeutic effects.

Discovery and History

This compound is a key bioactive constituent of Ilex hainanensis Merr., a plant with a long history of use in traditional Chinese medicine for treating various ailments. The scientific investigation into the chemical components of this plant has led to the identification of a rich array of compounds, including triterpenes and their saponins, which are considered its most important active constituents[1][2].

Physicochemical Properties and Structure

The chemical structure of this compound is characterized by a pentacyclic triterpenoid aglycone linked to a sugar moiety. The precise stereochemistry and glycosylation pattern have been determined through advanced NMR techniques, including 1D and 2D NMR experiments (HSQC, HMBC, ROESY, and 1H-1H COSY).

Experimental Protocols

General Isolation Procedure of Triterpenoid Saponins from Ilex hainanensis

The isolation of this compound from the leaves of Ilex hainanensis typically involves a multi-step process combining extraction and various chromatographic techniques. The following is a generalized protocol based on common practices for isolating triterpenoid saponins from this plant.

3.1.1. Extraction

-

Plant Material Preparation: Dried leaves of Ilex hainanensis are pulverized into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered plant material is extracted with a suitable solvent, commonly an alcohol such as ethanol or methanol, often in a reflux apparatus to enhance extraction efficiency. The extraction is typically repeated multiple times to ensure the exhaustive removal of the target compounds.

-

Concentration: The combined extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.2. Purification

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Triterpenoid saponins are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography over silica gel or macroporous resin. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC, are further purified by preparative HPLC on a C18 reversed-phase column. A mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., formic acid) to improve peak shape, is used for elution. The eluate is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

Final Purification: The collected fraction is concentrated to yield purified this compound. The purity of the final compound is confirmed by analytical HPLC and its structure is verified by MS and NMR spectroscopy.

Quantitative Analysis by HPLC-ELSD

A validated High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) method has been established for the simultaneous determination of this compound and other triterpenoids in the leaves of Ilex hainanensis[1].

-

Chromatographic System: Waters XBridge C18 column (4.6 mm × 250 mm, 5 μm).

-

Mobile Phase: A gradient of methanol (A) and 0.5% formic acid in water (B).

-

0-18 min: 70%-85% A

-

18-20 min: 85%-95% A

-

20-35 min: 95% A

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 μL.

-

ELSD Settings:

-

Carrier Gas: Nitrogen (N₂)

-

Pressure: 2.8 L/min

-

Drift Tube Temperature: 70 °C

-

Quantitative Data

The following table summarizes the quantitative data for this compound obtained from the leaves of Ilex hainanensis.

| Parameter | Value | Method | Reference |

| Content in Ilex hainanensis leaves | 10.3 - 22.1 mg/g | HPLC-ELSD | [1] |

Signaling Pathways and Mechanism of Action

This compound is believed to exert its therapeutic effects, particularly in the context of NAFLD, through the modulation of key signaling pathways involved in inflammation and metabolism.

Inhibition of the NF-κB Signaling Pathway

Chronic inflammation is a key driver in the progression of NAFLD. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli, such as those present in a steatotic liver, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimers (typically p50/p65) to translocate to the nucleus, where they bind to specific DNA sequences and promote the transcription of pro-inflammatory genes, including cytokines and chemokines. While direct evidence for this compound is still emerging, extracts of Ilex hainanensis have been shown to inhibit the activation of the NF-κB pathway. It is hypothesized that this compound contributes to this effect by interfering with the activation of the IKK complex or the subsequent steps leading to NF-κB nuclear translocation, thereby reducing the production of inflammatory mediators and mitigating liver inflammation.

Activation of the AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a key role in regulating cellular metabolism. In the liver, activation of AMPK leads to the inhibition of anabolic pathways, such as fatty acid and cholesterol synthesis, and the stimulation of catabolic pathways, like fatty acid oxidation. In NAFLD, hepatic AMPK activity is often suppressed. The activation of AMPK phosphorylates and inactivates key enzymes involved in lipid synthesis, such as acetyl-CoA carboxylase (ACC). This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), facilitating the transport of fatty acids into the mitochondria for β-oxidation. While direct studies on this compound are needed, many natural compounds are known to ameliorate NAFLD by activating the AMPK pathway. It is plausible that this compound contributes to its beneficial effects on hepatic steatosis by activating AMPK, thereby promoting fatty acid oxidation and reducing lipid accumulation in the liver.

Conclusion

This compound stands out as a promising natural product with significant potential for the development of new therapies, particularly for NAFLD. Its discovery and isolation from Ilex hainanensis are a testament to the value of exploring traditional medicinal plants with modern scientific techniques. The detailed experimental protocols for its isolation and quantification provide a solid foundation for further research and development. The elucidation of its potential mechanisms of action, involving the modulation of the NF-κB and AMPK signaling pathways, offers a clear rationale for its observed therapeutic effects. Future research should focus on confirming these molecular mechanisms in various preclinical models and ultimately in clinical trials to fully realize the therapeutic potential of this compound.

References

- 1. Determination of three pair of triterpenoid isomers in leaf of Ilex hainanensis by HPLC-ELSD | Zhongguo Zhong Yao Za Zhi;(24): 1662-1666, 2018. | WPRIM [pesquisa.bvsalud.org]

- 2. Simultaneous determination of flavonoids, isochlorogenic acids and triterpenoids in Ilex hainanensis Using high performance liquid chromatography coupled with diode array and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ilexhainanoside D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ilexhainanoside D, a bioactive triterpenoid saponin isolated from the leaves of Ilex hainanensis Merr. The information presented herein is intended to support research and development activities related to this natural compound.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) is a critical tool for the determination of the elemental composition and molecular weight of novel compounds. The mass spectrometry data for this compound is summarized below.

| Ion Type | m/z [M-H]⁻ |

| Negative Ion | 649.3957 |

Experimental Protocol: Mass Spectrometry

The negative-ion mode high-resolution mass spectrum was acquired using a time-of-flight (TOF) mass spectrometer. The sample was introduced via electrospray ionization (ESI).

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for this compound were recorded in a deuterated solvent and are detailed in the tables below.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound reveals the carbon framework of the molecule, including the aglycone and the sugar moiety.

| Position | Chemical Shift (δ) in ppm |

| Aglycone | |

| 1 | 38.6 |

| 2 | 26.5 |

| 3 | 88.9 |

| 4 | 55.6 |

| 5 | 51.5 |

| 6 | 20.6 |

| 7 | 32.9 |

| 8 | 40.1 |

| 9 | 47.5 |

| 10 | 36.8 |

| 11 | 23.5 |

| 12 | 122.5 |

| 13 | 143.9 |

| 14 | 41.8 |

| 15 | 28.1 |

| 16 | 23.5 |

| 17 | 46.8 |

| 18 | 41.5 |

| 19 | 75.1 |

| 20 | 30.6 |

| 21 | 33.9 |

| 22 | 32.5 |

| 23 | 28.0 |

| 24 | 178.1 |

| 25 | 15.6 |

| 26 | 17.1 |

| 27 | 25.9 |

| 28 | 176.8 |

| 29 | 33.0 |

| 30 | 23.6 |

| Glucosyl Moiety | |

| 1' | 95.5 |

| 2' | 73.8 |

| 3' | 78.0 |

| 4' | 70.8 |

| 5' | 77.5 |

| 6' | 61.9 |

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environment in this compound, including chemical shifts, multiplicities, and coupling constants.

| Position | Chemical Shift (δ) in ppm | Multiplicity | J (Hz) |

| Aglycone | |||

| 1α | 1.00 | m | |

| 1β | 1.62 | m | |

| 2α | 1.65 | m | |

| 2β | 1.90 | m | |

| 3α | 3.20 | dd | 11.5, 4.5 |

| 5α | 0.80 | d | 11.0 |

| 6α | 1.45 | m | |

| 6β | 1.60 | m | |

| 7α | 1.40 | m | |

| 7β | 1.55 | m | |

| 9α | 1.58 | m | |

| 11α | 1.90 | m | |

| 11β | 1.95 | m | |

| 12 | 5.28 | t | 3.5 |

| 15α | 1.50 | m | |

| 15β | 1.75 | m | |

| 16α | 1.60 | m | |

| 16β | 1.80 | m | |

| 18β | 2.95 | dd | 13.5, 4.0 |

| 19β | 3.60 | br s | |

| 21α | 1.30 | m | |

| 21β | 1.50 | m | |

| 22α | 1.65 | m | |

| 22β | 1.85 | m | |

| 23 | 1.15 | s | |

| 25 | 0.75 | s | |

| 26 | 0.85 | s | |

| 27 | 1.18 | s | |

| 29 | 0.95 | s | |

| 30 | 0.90 | s | |

| Glucosyl Moiety | |||

| 1' | 5.40 | d | 8.0 |

| 2' | 3.98 | m | |

| 3' | 4.10 | m | |

| 4' | 4.12 | m | |

| 5' | 3.95 | m | |

| 6'a | 4.30 | dd | 12.0, 5.5 |

| 6'b | 4.45 | dd | 12.0, 2.0 |

Experimental Protocol: NMR Spectroscopy

All NMR spectra were recorded on a 500 MHz spectrometer. The samples were dissolved in deuterated pyridine (C₅D₅N). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the solvent signals. Coupling constants (J) are reported in Hertz (Hz).

Isolation and Identification Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound from Ilex hainanensis.

Potential Biological Activities of Ilexhainanoside D: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilexhainanoside D, a triterpenoid saponin, has emerged as a compound of interest within the scientific community due to its potential therapeutic properties. This technical guide synthesizes the currently available preclinical data on the biological activities of this compound, with a primary focus on its anti-inflammatory effects. The information presented herein is intended to provide a foundational resource for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of this natural compound.

Core Focus: Anti-Inflammatory Activity

The principal biological activity of this compound documented in the scientific literature is its anti-inflammatory effect, particularly in the context of non-alcoholic fatty liver disease (NAFLD). A key study investigated the synergistic effects of this compound in combination with another saponin, ilexsaponin A1, in a high-fat diet-induced mouse model of NAFLD.

The combination treatment demonstrated a significant capacity to reduce liver inflammation. This was evidenced by the decreased hepatic gene expression of several pro-inflammatory cytokines. While the study focused on a combination therapy, it provides the primary in vivo evidence for the anti-inflammatory potential of this compound.

Signaling Pathway

The anti-inflammatory effects of this compound are hypothesized to involve the modulation of the Toll-like receptor 4 (TLR4) signaling pathway. In the context of NAFLD, gut-derived lipopolysaccharide (LPS) can activate TLR4 in the liver, leading to the downstream activation of nuclear factor-kappa B (NF-κB) and the subsequent transcription of pro-inflammatory cytokines such as TNF-α and IL-6. By mitigating this pathway, this compound may exert its anti-inflammatory effects.

Caption: Hypothesized TLR4 signaling pathway modulated by this compound.

Quantitative Data

Due to the limited availability of studies focusing solely on this compound, comprehensive quantitative data on its individual bioactivities are not yet established. The primary study on its anti-inflammatory effects was conducted using a combination treatment. The following table summarizes the reported effects of the combination of this compound and ilexsaponin A1 (IIC) in a high-fat diet (HFD)-induced NAFLD mouse model.[1]

| Parameter | Model | Treatment Groups | Dosage (mg/kg) | Outcome |

| Hepatic Gene Expression | HFD-fed C57BL/6 Mice | IIC | 60, 120, 240 | Dose-dependent decrease in TLR2, TLR4, TNF-α, IL-6, and IL-1β mRNA levels. |

| Intestinal Barrier Function | HFD-fed C57BL/6 Mice | IIC | 60, 120, 240 | Upregulation of ZO-1 and occludin expression in the ileum. |

| Gut Microbiota | HFD-fed C57BL/6 Mice | IIC | 60, 120, 240 | Decreased Firmicutes/Bacteroidetes ratio; reduced Desulfovibrio and increased Akkermansia abundance. |

| NAFLD Severity | HFD-fed C57BL/6 Mice | IIC | 60, 120, 240 | Significant reduction in the severity of NAFLD. |

Experimental Protocols

The following is a summary of the experimental protocol from the key study investigating the effects of the combination of this compound and ilexsaponin A1.[1]

In Vivo Anti-Inflammatory Activity Assessment

-

Animal Model: Male C57BL/6 mice.

-

Induction of NAFLD: High-fat diet (HFD) for 8 weeks.

-

Treatment Groups:

-

Control group (standard diet)

-

HFD group

-

HFD + IIC (60 mg/kg)

-

HFD + IIC (120 mg/kg)

-

HFD + IIC (240 mg/kg)

-

-

Administration: Oral gavage daily for 8 weeks.

-

Endpoints Measured:

-

Growth parameters and abdominal fat content.

-

Serum biochemical markers.

-

Hepatic lipid accumulation (histological analysis).

-

Insulin tolerance.

-

Hepatic gene expression of TLR2, TLR4, TNF-α, IL-6, and IL-1β (Quantitative real-time PCR).

-

Expression of tight junction proteins ZO-1 and occludin in the ileum (Western blot).

-

Gut microbiota profiling (16S rRNA gene sequencing).

-

References

Ilexhainanoside D: A Potential Modulator of Inflammatory Pathways in Traditional Medicine

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ilexhainanoside D is a prominent triterpenoid saponin isolated from Ilex hainanensis Merr., a plant with a history of use in traditional Chinese medicine.[1] Traditionally, extracts of Ilex hainanensis have been utilized for their purported benefits in managing conditions associated with inflammation, such as hypertension and dyslipidemia. While research on this compound as a single agent is limited, its role as a key bioactive constituent suggests its contribution to the plant's overall therapeutic effects. This guide provides a comprehensive overview of the current understanding of this compound, with a focus on its potential role in modulating inflammatory signaling pathways, drawing from studies on combined extracts and related compounds.

Role in Traditional Medicine

Ilex hainanensis, the natural source of this compound, is traditionally used in Chinese folk medicine, particularly in the provinces of Guangxi, Guangdong, and Hainan. It is commonly prepared as a tea, known as "Shanlvcha," to address various health concerns. Traditional applications include the regulation of blood pressure and lipids, as well as the treatment of mouth ulcers and sore throats, conditions often linked to inflammatory processes. The anti-inflammatory properties of the plant are a cornerstone of its traditional use.

Pharmacological Activity: Anti-inflammatory Effects

Direct pharmacological studies on isolated this compound are not extensively available in the current body of scientific literature. However, a significant study investigating a combination of this compound and another major saponin from Ilex hainanensis, Ilexsaponin A1, has shed light on its potential anti-inflammatory and hepatoprotective effects.

This key study demonstrated that the combination of this compound and Ilexsaponin A1 significantly reduced the severity of non-alcoholic fatty liver disease (NAFLD) in a high-fat diet-induced mouse model. The therapeutic effect was attributed to a reduction in liver inflammation and an improvement in intestinal barrier function.[2] The study suggests that the mechanism of action involves the modulation of inflammatory signaling pathways, as evidenced by the decreased hepatic gene expression of Toll-like receptor 2 (TLR2), Toll-like receptor 4 (TLR4), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2]

While this study does not delineate the specific contribution of this compound to the observed effects, its status as a primary active component strongly suggests its involvement in the anti-inflammatory activity.

Quantitative Data

The following table summarizes the quantitative data from the aforementioned study on the combination of this compound and Ilexsaponin A1 (referred to as IIC) in a mouse model of NAFLD. It is important to note that these values represent the combined effect and not that of this compound alone.

| Parameter | Treatment Group (IIC Dosage) | Observation | Reference |

| In vivo Efficacy | 60, 120, or 240 mg/kg for 8 weeks | Significantly reduced the severity of NAFLD in a dose-dependent manner. | [2] |

| Gene Expression (Hepatic) | Not specified | Decreased expression of TLR2, TLR4, TNF-α, IL-6, and IL-1β. | [2] |

Proposed Signaling Pathway

Based on the available evidence suggesting the involvement of TLR4, a putative signaling pathway for the anti-inflammatory action of this compound, likely in concert with other saponins, can be proposed. The diagram below illustrates the potential mechanism by which this compound may inhibit the TLR4/NF-κB signaling cascade, a central pathway in the inflammatory response.

Caption: Putative mechanism of this compound on the TLR4/NF-κB signaling pathway.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments relevant to investigating the anti-inflammatory effects of compounds like this compound. These protocols are based on standard laboratory practices and should be optimized for specific experimental conditions.

In Vitro Anti-inflammatory Assay using RAW264.7 Macrophages

This protocol outlines the steps to assess the ability of a test compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

Caption: Workflow for in vitro anti-inflammatory assay.

Detailed Steps:

-

Cell Culture: Maintain RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Pre-treat the cells with varying concentrations of this compound (dissolved in a suitable vehicle, e.g., DMSO) for 1 hour. Include a vehicle control group.

-

LPS Stimulation: Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response. Include an unstimulated control group.

-

Supernatant Collection: After the incubation period, centrifuge the plates and carefully collect the cell culture supernatant.

-

Quantification of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the accumulation of nitrite in the supernatant using the Griess reagent.

-

Cytokines (TNF-α, IL-6): Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis of NF-κB Signaling Pathway

This protocol describes the detection of key proteins in the NF-κB signaling pathway to assess the effect of a test compound on their expression and phosphorylation status.

Caption: Western blot analysis workflow.

Detailed Steps:

-

Cell Lysis: After treatment with this compound and/or LPS, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, IκBα, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression

This protocol details the measurement of mRNA levels of pro-inflammatory cytokine genes to determine the effect of a test compound at the transcriptional level.

Detailed Steps:

-

RNA Extraction: Following cell treatment, extract total RNA from RAW264.7 cells using a suitable RNA isolation kit (e.g., TRIzol reagent or column-based kits).

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR: Perform real-time PCR using a qPCR system with a SYBR Green or TaqMan-based assay. Use specific primers for the target genes (e.g., Tnf-α, Il-6, Il-1β) and a housekeeping gene for normalization (e.g., Gapdh or Actb).

-

Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method.

Conclusion and Future Directions

This compound stands as a molecule of interest within the realm of traditional medicine due to its association with the anti-inflammatory properties of Ilex hainanensis. While current research points towards a potential role in modulating the TLR4/NF-κB signaling pathway, this is primarily based on studies of combination extracts. A significant knowledge gap exists regarding the specific pharmacological activities of isolated this compound.

Future research should focus on elucidating the standalone effects of this compound through in vitro and in vivo studies. Such investigations will be crucial to:

-

Quantify its specific inhibitory effects on pro-inflammatory mediators.

-

Confirm its mechanism of action on key signaling pathways.

-

Evaluate its pharmacokinetic and pharmacodynamic properties.

A deeper understanding of the individual contributions of this compound will be instrumental in validating its traditional use and exploring its potential for the development of novel anti-inflammatory therapeutics.

References

Preliminary in vitro Studies on Ilexhainanoside D: A Methodological and Data-Driven Overview

Disclaimer: As of the latest search, specific in vitro studies on Ilexhainanoside D are not available in the public domain. The following guide is a representative template designed to meet the user's specifications. It utilizes data and methodologies from studies on analogous compounds to illustrate the expected format and content for a comprehensive technical whitepaper.

This document provides a detailed overview of a hypothetical series of preliminary in vitro experiments on this compound, a novel natural product compound. The focus is on its potential cytotoxic and signal-modulating effects on cancer cell lines. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the early-stage evaluation of natural compounds.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data from preliminary in vitro assays involving this compound.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h | Standard Deviation (µM) |

| MCF-7 | Breast Cancer | 15.8 | ± 1.2 |

| A549 | Lung Cancer | 22.5 | ± 2.1 |

| HeLa | Cervical Cancer | 18.2 | ± 1.5 |

| HepG2 | Liver Cancer | 25.1 | ± 2.8 |

IC₅₀ values represent the concentration of this compound required to inhibit 50% of cell growth.

Table 2: Effect of this compound on Apoptosis-Related Protein Expression in MCF-7 Cells

| Protein | Treatment (24h) | Fold Change vs. Control | p-value |

| Bax | 15 µM this compound | 2.5 | < 0.01 |

| Bcl-2 | 15 µM this compound | 0.4 | < 0.01 |

| Cleaved Caspase-3 | 15 µM this compound | 3.1 | < 0.001 |

Data are presented as the mean fold change from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

2.1. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines (MCF-7, A549, HeLa, HepG2) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then diluted with culture medium to final concentrations ranging from 1 to 100 µM. The final DMSO concentration was kept below 0.1%. Cells were treated with the various concentrations of this compound for 48 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The cell viability was calculated as a percentage of the control (untreated cells). The IC₅₀ value was determined by non-linear regression analysis.

2.2. Western Blot Analysis for Apoptosis-Related Proteins

-

Cell Lysis: MCF-7 cells were treated with 15 µM this compound for 24 hours. After treatment, cells were harvested and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates was determined using the BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (30 µg) were separated by 12% SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated overnight at 4°C with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and β-actin (as a loading control).

-

Detection: After washing with TBST, the membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software.

Signaling Pathways and Experimental Workflows

3.1. Hypothetical Signaling Pathway of this compound in Cancer Cells

The following diagram illustrates a plausible signaling pathway through which this compound may exert its cytotoxic effects, based on common mechanisms of natural product anticancer agents. It is hypothesized that this compound induces cellular stress, leading to the activation of the MAPK pathway and inhibition of the pro-survival PI3K/Akt pathway.

Caption: Hypothetical signaling cascade of this compound.

3.2. Experimental Workflow for In Vitro Analysis

The diagram below outlines the logical flow of the in vitro experimental process, from initial screening to mechanistic studies.

Caption: Workflow for preliminary in vitro evaluation.

Methodological & Application

Application Notes and Protocols for the Extraction of Ilexhainanoside D from Ilex hainanensis Leaves

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilexhainanoside D, a triterpenoid saponin isolated from the leaves of Ilex hainanensis, has garnered significant interest for its potential therapeutic properties. This document provides detailed protocols for the extraction, purification, and quantification of this compound. The methodologies are based on established techniques for the isolation of triterpenoid saponins from plant matrices, including solvent extraction, macroporous resin chromatography, and high-performance liquid chromatography (HPLC). These protocols are intended to serve as a comprehensive guide for researchers engaged in the study and development of natural product-based pharmaceuticals.

Introduction

Ilex hainanensis Merr., a plant native to Southern China, is a traditional folk medicine used for various ailments. Its leaves are a rich source of bioactive compounds, including triterpenoid saponins, flavonoids, and phenolic acids.[] Among these, this compound has been identified as a major bioactive constituent with potential applications in drug development.[2] The effective extraction and purification of this compound are crucial steps for its pharmacological evaluation and potential clinical applications. This application note details two primary extraction methods—reflux extraction with aqueous ethanol and alkaline water extraction—followed by a robust purification strategy using macroporous resin and preparative HPLC.

Experimental Protocols

Plant Material Preparation

-

Collection and Identification: Fresh leaves of Ilex hainanensis should be collected and authenticated by a qualified botanist.

-

Washing and Drying: The leaves are thoroughly washed with distilled water to remove any surface impurities and then dried in a shaded, well-ventilated area or in an oven at a controlled temperature (40-50°C) until a constant weight is achieved.

-

Pulverization: The dried leaves are ground into a fine powder (40-60 mesh) using a mechanical grinder to increase the surface area for efficient extraction.

Extraction Protocols

Two alternative extraction methods are presented below. The choice of method may depend on the specific characteristics of the plant material and the desired purity of the initial extract.

Protocol 1: Reflux Extraction with Aqueous Ethanol

This is a common and effective method for extracting triterpenoid saponins.[3]

-

Extraction Setup: Place 100 g of powdered Ilex hainanensis leaves into a 2 L round-bottom flask. Add 1 L of 80% ethanol (ethanol:water, 80:20 v/v).

-

Reflux: Connect the flask to a reflux condenser and heat the mixture to a gentle boil (approximately 80°C) in a water bath. Maintain the reflux for 2 hours.

-

Filtration: After the first extraction, cool the mixture to room temperature and filter it through cheesecloth or a Büchner funnel to separate the extract from the plant residue.

-

Repeated Extraction: Return the plant residue to the flask and repeat the reflux extraction process two more times with fresh 80% ethanol.

-

Pooling and Concentration: Combine the filtrates from all three extractions and concentrate the pooled extract under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.

Protocol 2: Alkaline Water Extraction

This method is particularly suitable for the extraction of acidic saponins.

-

Extraction Medium: Prepare a 0.4% aqueous sodium hydroxide solution.

-

Extraction: Macerate 100 g of powdered Ilex hainanensis leaves in 1.5 L of the 0.4% aqueous sodium hydroxide solution at room temperature with continuous stirring for 2 hours.[4]

-

Filtration: Filter the mixture to separate the aqueous extract from the solid residue.

-

Acidification and Precipitation: Acidify the filtrate to a pH of approximately 4-5 with acetic acid. Allow the mixture to stand for 1 hour to facilitate the precipitation of acidic saponins.

-

Collection of Crude Saponins: Collect the precipitate by filtration or centrifugation. Wash the precipitate with distilled water and dry it under vacuum at a temperature below 60°C.

Purification Protocol

The crude extract obtained from either of the above methods can be further purified using macroporous resin chromatography followed by preparative HPLC.

Step 1: Macroporous Resin Column Chromatography

-

Resin Selection and Preparation: Non-polar or weakly polar macroporous resins such as D101, AB-8, or NKA-9 are suitable for saponin purification.[5] Pre-treat the chosen resin by soaking it in ethanol for 24 hours, followed by washing with distilled water until no ethanol is detected.

-

Column Packing: Pack a glass column with the pre-treated macroporous resin.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (deionized water) and load it onto the column.

-

Elution:

-

Wash the column with 2-3 bed volumes of deionized water to remove sugars and other highly polar impurities.

-

Perform a stepwise gradient elution with increasing concentrations of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).

-

Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or analytical HPLC.

-

-

Fraction Pooling and Concentration: Combine the fractions rich in this compound and concentrate them using a rotary evaporator.

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, the enriched fraction from the macroporous resin chromatography is subjected to preparative HPLC.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution system of acetonitrile and water (often with a small percentage of formic acid, e.g., 0.1%, to improve peak shape) is commonly employed.

-

Detection: UV detection at a low wavelength (e.g., 203-210 nm) or an Evaporative Light Scattering Detector (ELSD) can be used for detection, as saponins lack a strong chromophore.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Final Processing: Concentrate the collected fraction to remove the mobile phase and obtain pure this compound. Lyophilization can be used for final drying.

Quantification Protocol

The concentration of this compound in the extracts and purified fractions can be determined using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD).

-

Chromatographic Conditions:

-

ELSD Conditions:

-

Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations to construct a calibration curve.

-

Sample Analysis: Dissolve a known amount of the extract or fraction in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Data Presentation

| Parameter | Reflux Extraction with 80% Ethanol | Alkaline Water Extraction |

| Solvent | 80% Ethanol in Water | 0.4% NaOH in Water |

| Solid-to-Liquid Ratio | 1:10 (g/mL) | 1:15 (g/mL) |

| Temperature | ~80°C | Room Temperature |

| Duration | 2 hours (repeated 3 times) | 2 hours |

| Yield of Crude Extract | Varies | Varies |

| Purification Step | Stationary Phase | Mobile Phase | Expected Outcome |

| Macroporous Resin Chromatography | D101, AB-8, or NKA-9 | Stepwise gradient of Ethanol in Water | Enriched fraction of triterpenoid saponins |

| Preparative HPLC | C18 Reversed-Phase | Gradient of Acetonitrile and Water | High-purity this compound (>95%) |

Visualization of Workflows and Pathways

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Hypothetical Signaling Pathway of Triterpenoid Saponin Bioactivity

While the specific signaling pathway of this compound is not yet fully elucidated, triterpenoid saponins from Ilex species have been reported to exhibit hepatoprotective and anti-inflammatory effects. The following diagram illustrates a plausible signaling pathway through which a triterpenoid saponin might exert its anti-inflammatory effects by inhibiting the NF-κB pathway.

Caption: A hypothetical anti-inflammatory signaling pathway for this compound.

References

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. EP0101639B1 - Process for isolating saponins and flavonoids from leguminous plants - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2017088080A1 - Method for obtaining saponins from plants - Google Patents [patents.google.com]

Application Note: Quantification of Ilexhainanoside D using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of Ilexhainanoside D in various sample matrices using a robust High-Performance Liquid Chromatography (HPLC) method.

Introduction

This compound is a triterpenoid saponin with the chemical formula C₃₆H₅₆O₁₁ and a molecular weight of 664.83 g/mol [1]. As a member of the saponin class of natural products, it is of interest for its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug discovery and development processes. Saponins, however, often lack a strong chromophore, which can present a challenge for UV-based detection methods in HPLC[2]. This application note describes a proposed HPLC method with UV detection at a low wavelength, a common approach for the analysis of saponins, and suggests Evaporative Light Scattering Detection (ELSD) as a viable alternative. The method is designed to be specific, accurate, and precise for the quantification of this compound.

Experimental Protocol

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Methanol (HPLC grade)

-

Sample matrix (e.g., plasma, tissue homogenate, plant extract)

Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a binary pump, autosampler, column oven, and a UV detector or an Evaporative Light Scattering Detector (ELSD).

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of triterpenoid saponins[3].

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient Elution: A gradient elution is proposed to ensure adequate separation of this compound from other matrix components. An example gradient is provided in Table 1.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection:

Table 1: Proposed Gradient Elution Program

| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) |

| 0.0 | 80 | 20 |

| 20.0 | 50 | 50 |

| 25.0 | 20 | 80 |

| 30.0 | 20 | 80 |

| 30.1 | 80 | 20 |

| 35.0 | 80 | 20 |

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The sample preparation method will depend on the matrix. A general solid-phase extraction (SPE) protocol for plasma samples is provided below.

-

Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Loading: Load 1 mL of the plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of water to remove interfering hydrophilic compounds.

-

Elution: Elute this compound with 3 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (80:20 Water:Acetonitrile with 0.1% Formic Acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. The following parameters should be assessed:

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is evaluated by analyzing blank matrix samples and spiked samples.

-

Linearity and Range: The linearity of the method should be established by analyzing a series of at least five concentrations of the reference standard. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

-

Precision:

-

Repeatability (Intra-day precision): The precision of the method is determined by analyzing a minimum of three different concentrations of the analyte in triplicate on the same day. The relative standard deviation (RSD) should be ≤ 2%.

-

Intermediate Precision (Inter-day precision): This is assessed by repeating the analysis on three different days. The RSD should be ≤ 2%.

-

-

Accuracy: The accuracy is determined by recovery studies. A known amount of this compound is added to a blank matrix, and the percentage of the analyte recovered is calculated. The recovery should typically be within 98-102%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), with S/N of 3 for LOD and 10 for LOQ.

Data Presentation

The quantitative data obtained from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 2: Example Calibration Curve Data for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1.0 | 15,234 |

| 5.0 | 76,170 |

| 10.0 | 152,340 |

| 25.0 | 380,850 |

| 50.0 | 761,700 |

| 100.0 | 1,523,400 |

| Linearity (r²) | 0.9998 |

Table 3: Example Precision and Accuracy Data for this compound

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) ± SD (n=3) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Accuracy (Recovery %) |

| 5.0 | 4.98 ± 0.08 | 1.61 | 1.85 | 99.6 |

| 25.0 | 25.12 ± 0.35 | 1.39 | 1.52 | 100.5 |

| 75.0 | 74.85 ± 1.12 | 1.50 | 1.68 | 99.8 |

Table 4: Example LOD and LOQ for this compound

| Parameter | Concentration (µg/mL) | Signal-to-Noise Ratio (S/N) |

| LOD | 0.25 | 3.2 |

| LOQ | 0.80 | 10.5 |

Visualizations

Caption: Experimental workflow for the HPLC quantification of this compound.

Caption: Logical relationship of the HPLC method validation process.

References

Application Notes and Protocols for the Isolation and Purification of Ilexhainanoside D

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for the successful isolation and purification of Ilexhainanoside D, a bioactive triterpenoid saponin from the leaves of Ilex hainanensis. The following sections detail the necessary experimental procedures, from initial extraction to final purification, and present the expected quantitative data in a clear, tabular format.

Introduction

This compound is a naturally occurring triterpenoid saponin found in the leaves of Ilex hainanensis Merr., a plant used in traditional medicine.[1][2][3][4] Triterpenoid saponins from Ilex species are known for a variety of pharmacological activities, making their efficient isolation and purification crucial for further research and drug development.[5][6][7][8] This document outlines a robust methodology for obtaining high-purity this compound.

Overall Workflow

The isolation and purification process for this compound involves a multi-step approach designed to efficiently extract the compound from the plant matrix and progressively remove impurities. The general workflow is as follows:

References

- 1. Complete assignments of 1H and 13C NMR spectroscopic data for two new triterpenoid saponins from Ilex hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complete assignments of 1H and 13C NMR spectral data for three new triterpenoid saponins from Ilex hainanensis Merr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Chemical constituents from Ilex hainanensis]. | Semantic Scholar [semanticscholar.org]

- 5. Triterpenoid saponins from Ilex kudincha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New triterpenoid saponins from the leaves of Ilex chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Triterpenoid saponins from the leaves of Ilex kudincha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Triterpenoid saponins from Ilex latifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Nuclear Magnetic Resonance (NMR) Analysis of Ilexhainanoside D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilexhainanoside D is a triterpenoid saponin isolated from the leaves of Ilex hainanensis Merr.[1][2]. Triterpenoid saponins are a diverse class of natural products known for their wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. The precise structural elucidation of these complex molecules is paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of novel natural products like this compound. This application note provides a detailed protocol for the NMR analysis of this compound, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, ROESY) NMR experiments, and presents the assigned ¹H and ¹³C NMR data in a clear, tabular format.

Experimental Protocols

Sample Preparation

A pure sample of this compound (approximately 5-10 mg) is dissolved in 0.5 mL of deuterated pyridine (C₅D₅N). The use of pyridine-d₅ is often preferred for triterpenoid saponins due to its excellent solubilizing properties for these compounds. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra are acquired on a high-field NMR spectrometer, such as a Bruker Avance 600 MHz instrument, equipped with a cryoprobe for enhanced sensitivity. The following experiments are performed at a constant temperature, typically 298 K.

2.1. 1D NMR Experiments:

-

¹H NMR: The proton NMR spectrum is acquired to identify the chemical shifts, multiplicities, and coupling constants of all proton signals.

-

Pulse Program: zg30

-

Spectral Width: 12-15 ppm

-

Acquisition Time: 2-3 s

-